

gas chromatography-mass spectrometry (GC-MS) analysis of methyl adipate

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Compound of Interest

Compound Name: *Methyl adipate*

Cat. No.: *B8814857*

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An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **Methyl Adipate**

Introduction

Methyl adipate (**dimethyl adipate**) is a dibasic ester used as a solvent, a plasticizer, and a precursor in chemical synthesis. Its detection and quantification are crucial in various fields, including environmental monitoring, food packaging analysis, and industrial quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for this purpose, offering high sensitivity and specificity for the analysis of volatile and semi-volatile organic compounds like **methyl adipate**.^[1]

This document provides a comprehensive protocol for the analysis of **methyl adipate** using GC-MS. It covers sample preparation, instrumental parameters, and data analysis, tailored for researchers, scientists, and professionals in drug development and related industries.

Experimental Protocols

This section details the methodology for sample preparation and subsequent instrumental analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting **methyl adipate** from aqueous matrices. For solid samples, an initial solvent extraction step may be required.^[2]

Materials and Reagents:

- Dichloromethane (DCM), HPLC grade
- n-Hexane, HPLC grade
- Sodium chloride (NaCl), analytical grade
- Anhydrous sodium sulfate (Na₂SO₄), analytical grade
- Deionized water
- Sample vials with PTFE-lined caps
- Separatory funnel
- Vortex mixer
- Nitrogen evaporator

Procedure:

- Sample Collection: Collect 10 mL of the aqueous sample in a clean glass vial.
- Extraction: Transfer the sample to a separatory funnel. Add 5 mL of dichloromethane.
- Salting Out: Add 1 g of NaCl to the funnel to increase the ionic strength of the aqueous phase and enhance the partitioning of **methyl adipate** into the organic layer.
- Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
- Phase Separation: Allow the layers to separate for 10 minutes. The organic layer (DCM) will be the bottom layer.
- Collection: Drain the lower organic layer into a clean collection vial.
- Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

- Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
- Transfer: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.

Instrumental Analysis: GC-MS

The following parameters provide a starting point and may require optimization based on the specific instrument and sample matrix.

Instrumentation:

- A Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).

GC-MS Parameters: The instrumental conditions are summarized in the table below.[3][4]

Parameter	Value
GC System	
Column	5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume	1 µL
Injector Temperature	250 °C
Injection Mode	Splitless (or Split 10:1 for concentrated samples)
Carrier Gas	Helium, constant flow rate of 1.0 mL/min
Oven Program	Initial: 70 °C, hold for 2 minRamp 1: 15 °C/min to 200 °C RAMP 2: 20 °C/min to 280 °C, hold for 5 min
MS System	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 °C
Quadrupole Temp.	150 °C
Transfer Line Temp.	280 °C
Mass Scan Range	40-400 amu
Solvent Delay	4 min
Acquisition Mode	Full Scan (for qualitative), Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation and Results

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of **methyl adipate** at various concentrations. The analysis is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[5]

Parameter	Typical Value / Result
Expected Retention Time	8 - 12 min (dependent on exact conditions)
Characteristic Ions (m/z)	
Quantifier Ion	143
Qualifier Ion 1	115
Qualifier Ion 2	74
Molecular Ion (M ⁺)	174 (often low abundance)
Method Validation	
Linearity Range	5 - 1000 ng/mL
Correlation Coefficient (R ²)	> 0.998[6]
Recovery	85% - 115%[5]
Precision (%RSD)	< 15%[6]

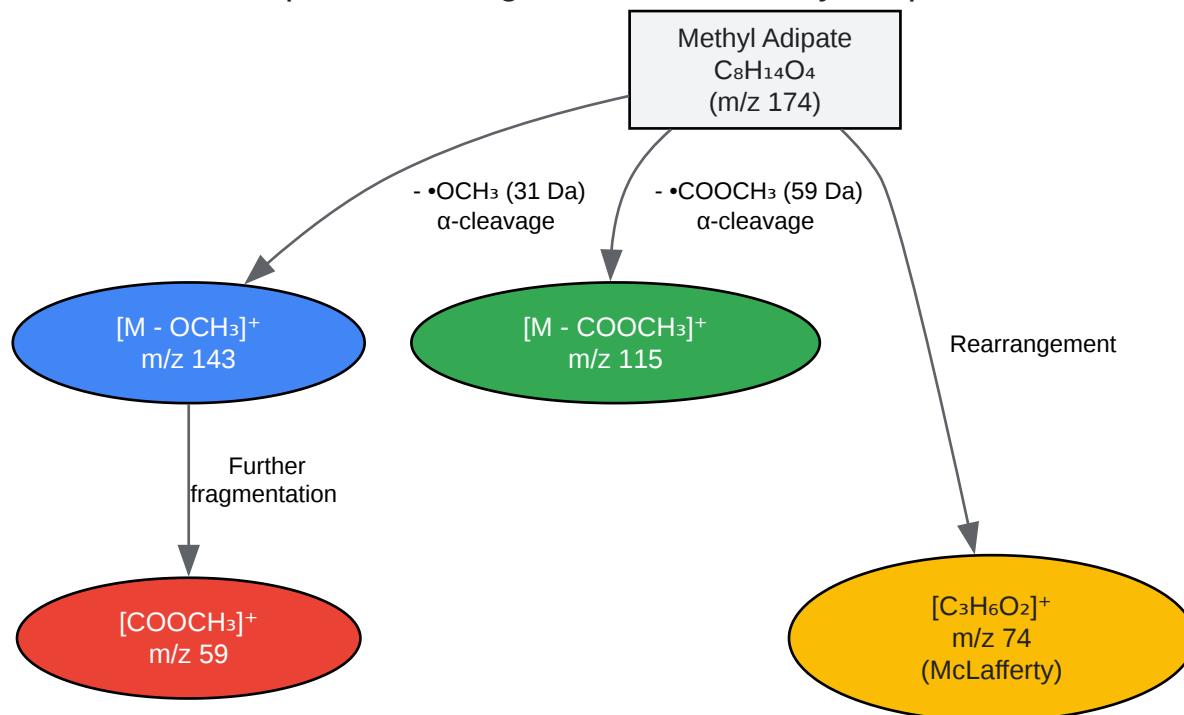
Visualizations

Experimental Workflow

The diagram below illustrates the complete workflow from sample collection to data analysis.



Proposed EI Fragmentation of Methyl Adipate



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